

Spectroscopic data of Methyl 6-chloro-2-methoxynicotinate (NMR, IR, MS)

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Compound of Interest

Compound Name:	Methyl 6-chloro-2-methoxynicotinate
Cat. No.:	B1313188

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A comprehensive analysis of the spectroscopic data of **Methyl 6-chloro-2-methoxynicotinate** is crucial for its identification, characterization, and application in research and development, particularly in the synthesis of novel pharmaceutical compounds. This technical guide provides a detailed overview of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. While experimental NMR and IR data are not readily available in public domains, this document presents predicted values based on the analysis of its chemical structure and comparison with analogous compounds.

Molecular Structure and Properties

- IUPAC Name: Methyl 6-chloro-2-methoxypyridine-3-carboxylate
- CAS Number: 95652-77-0
- Molecular Formula: C₈H₈ClNO₃[\[1\]](#)
- Molecular Weight: 201.61 g/mol [\[1\]](#)
- Exact Mass: 201.0192708 Da[\[2\]](#)

Spectroscopic Data Summary

The following sections and tables summarize the available and predicted spectroscopic data for **Methyl 6-chloro-2-methoxynicotinate**.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound.

Parameter	Value	Ion	Ionization Method
Monoisotopic Mass	201.0192708 Da	-	-
m/z	202	[M+H] ⁺	Electrospray Ionization (ESI)

Due to the presence of a chlorine atom, a characteristic isotopic pattern with an M+2 peak at an approximate 3:1 ratio to the molecular ion peak is expected.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following data is predicted based on the structure of **Methyl 6-chloro-2-methoxynicotinate**.

Predicted Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 8.1	Doublet	1H	Pyridine Ring (H-4)
~ 7.0	Doublet	1H	Pyridine Ring (H-5)
~ 4.0	Singlet	3H	Methoxy (-OCH ₃)
~ 3.9	Singlet	3H	Ester (-COOCH ₃)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The following data is predicted.

Predicted Chemical Shift (δ) ppm	Assignment
~ 165	Ester Carbonyl (C=O)
~ 160	Pyridine Ring (C-2)
~ 150	Pyridine Ring (C-6)
~ 140	Pyridine Ring (C-4)
~ 115	Pyridine Ring (C-5)
~ 110	Pyridine Ring (C-3)
~ 55	Methoxy Carbon (-OCH ₃)
~ 53	Ester Methyl Carbon (-COOCH ₃)

Solvent: CDCl₃, Frequency: 100 MHz

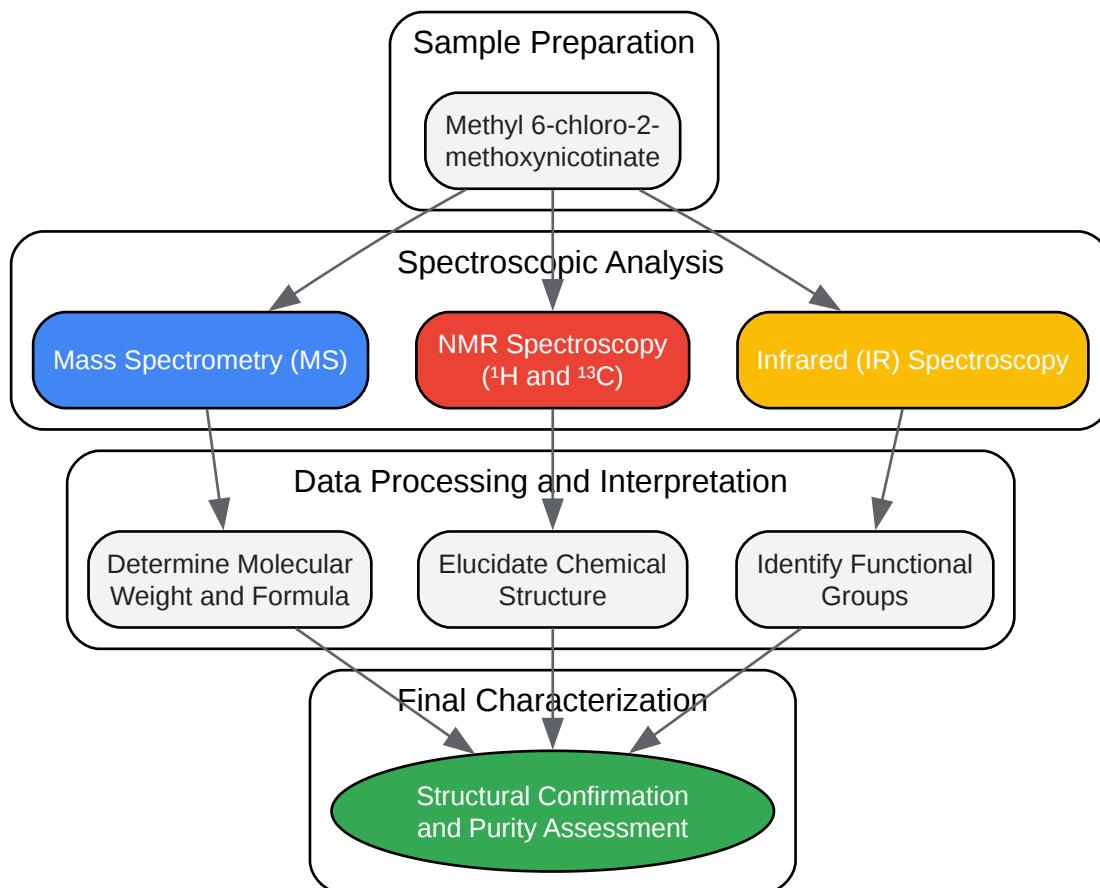
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands are listed below.

Predicted Wavenumber (cm ⁻¹)	Functional Group	Vibration
~ 3100-3000	Aromatic C-H	Stretching
~ 2960-2850	Aliphatic C-H	Stretching
~ 1730	C=O (Ester)	Stretching
~ 1600, 1480	C=C, C=N (Aromatic Ring)	Stretching
~ 1250	C-O-C (Ester, Ether)	Asymmetric Stretching
~ 1100	C-O-C (Ester, Ether)	Symmetric Stretching
~ 800-700	C-Cl	Stretching

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **Methyl 6-chloro-2-methoxynicotinate** is outlined in the diagram below.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data.

Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of **Methyl 6-chloro-2-methoxynicotinate** is prepared in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: An electrospray ionization mass spectrometer is used for analysis.
- Acquisition Parameters:
 - Ionization Mode: Positive ion mode (to form $[M+H]^+$).
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Desolvation Temperature: 250-400 °C.
 - Mass Range: m/z 50-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and its isotopic distribution, confirming the molecular weight and presence of chlorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm).
- Instrumentation: A 400 or 500 MHz NMR spectrometer is used.
- 1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.

- Number of Scans: 1024-4096 (due to the low natural abundance of ^{13}C).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Analysis: A background spectrum is recorded and subtracted from the sample spectrum. The major absorption bands in the final spectrum are identified and correlated with the vibrational frequencies of known functional groups to confirm the molecular structure.

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References

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